1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one
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Overview
Description
1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of continuous flow reactors
- Optimization of reaction conditions (temperature, pressure, solvent)
- Purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties
Medicine: Investigated for its potential use in drug development
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)butan-1-one
- 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)pentan-1-one
Uniqueness
1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the triazole ring can confer distinct properties compared to other similar compounds.
Properties
CAS No. |
58905-28-5 |
---|---|
Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H10ClN3O/c1-8(15-7-13-6-14-15)11(16)9-2-4-10(12)5-3-9/h2-8H,1H3 |
InChI Key |
XHVHQXCBETVWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |
Origin of Product |
United States |
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